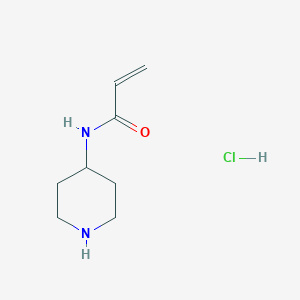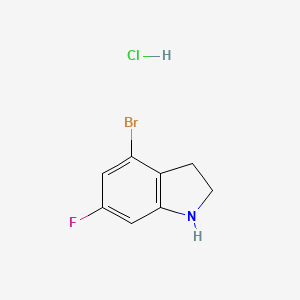
(S)-3-Amino-2-(dimethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(dimethylamino)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(dimethylamino)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Reaction with Dimethylamine: The precursor undergoes a reaction with dimethylamine under controlled conditions to introduce the dimethylamino group.
Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-(dimethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce primary or secondary amines.
Substitution Products: Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-2-(dimethylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(dimethylamino)propan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Dimethylamino)-1-phenylpropan-1-ol: A similar compound with a phenyl group instead of an amino group.
Relugolix: A compound with a similar dimethylamino group but different overall structure.
Uniqueness
(S)-3-Amino-2-(dimethylamino)propan-1-ol is unique due to its specific chiral center and the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H14N2O |
|---|---|
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
(2S)-3-amino-2-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Clé InChI |
LAVNHYANZVOFFK-YFKPBYRVSA-N |
SMILES isomérique |
CN(C)[C@@H](CN)CO |
SMILES canonique |
CN(C)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)


![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)


![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
